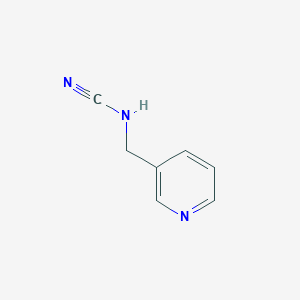
(Pyridin-3-ylmethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-ylmethyl)cyanamide is a chemical compound with the molecular formula C7H7N3. It is used for scientific research and development .
Synthesis Analysis
The synthesis of cyanamides, including (Pyridin-3-ylmethyl)cyanamide, has been a topic of interest in recent years. The chemistry of cyanamides is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . An operationally simple oxidation-cyanation method for the synthesis of cyanamides has been described and is demonstrated to be amenable for the cyanation of a variety of primary and secondary amines and aniline derivatives .Molecular Structure Analysis
The molecular structure of (Pyridin-3-ylmethyl)cyanamide is characterized by a nitrogen-carbon-nitrogen (NCN) connectivity. This unique structure is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis
Cyanamide-based radical cascade reactions are emerging as an important tool to access nitrogen-containing polycyclic frameworks. These compounds are key intermediates in heterocyclic natural products . The cleavage of the N–CN bond of cyanamide offers routes to difunctionalization of C–C multiple bond aminocyanation .Wissenschaftliche Forschungsanwendungen
Cycloaddition Chemistry
Cyanamides, including the pyridinyl-substituted variant, participate in cycloaddition reactions. These reactions involve the formation of new cyclic compounds by combining two or more reactants. The presence of the cyanamide group allows for diverse reactivity, leading to the synthesis of heterocycles and other interesting structures. Researchers have explored these reactions to create novel compounds with potential applications in materials science and drug discovery .
Coordination Chemistry
Organometallic complexes of cyanamide, including those with pyridinylmethyl substituents, have applications in materials science and biological research. These complexes offer multiple coordination sites, allowing them to interact with metal ions or other ligands. The resulting coordination compounds exhibit diverse properties, such as luminescence, catalysis, and magnetic behavior. Researchers explore these complexes for potential use in sensors, imaging agents, and drug delivery systems .
Allelopathic Effects in Agriculture
Cyanamide (also known as hydrogen cyanamide) has allelopathic properties. When applied to soil, it inhibits weed growth by interfering with plant metabolism. The pyridinylmethyl cyanamide variant may exhibit similar effects, making it a potential eco-friendly alternative to chemical herbicides. Researchers investigate its impact on weed control and sustainable agriculture .
Safety and Hazards
Zukünftige Richtungen
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years. The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . Future research may focus on further exploring the unique properties of cyanamides and developing new applications for these compounds.
Eigenschaften
IUPAC Name |
pyridin-3-ylmethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-10-5-7-2-1-3-9-4-7/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTZUHICDMIMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-3-ylmethyl)cyanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

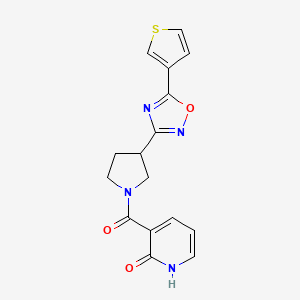
![2-(1-Naphthalen-1-ylsulfonylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2587429.png)
![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)
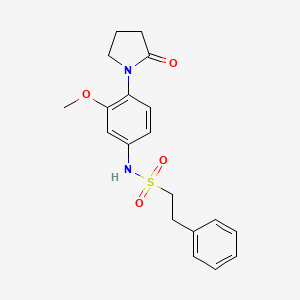
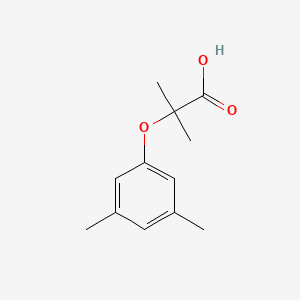
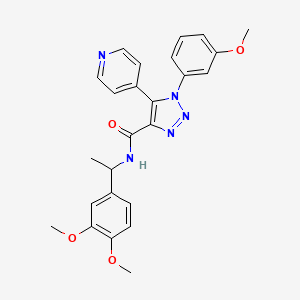
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2587435.png)
![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone](/img/structure/B2587436.png)
![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)
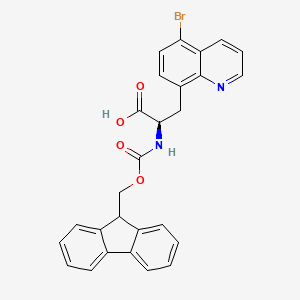
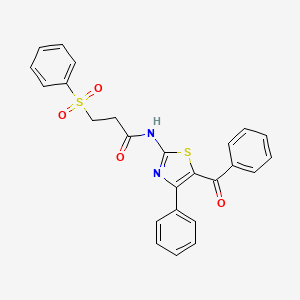

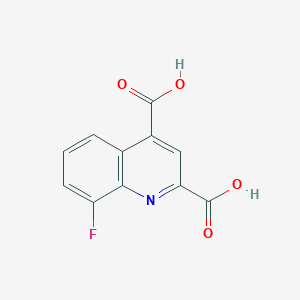
![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)